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molecular formula C12H18BrN3O B8598196 4-bromo-N1-(2-morpholinoethyl)benzene-1,2-diamine

4-bromo-N1-(2-morpholinoethyl)benzene-1,2-diamine

Cat. No. B8598196
M. Wt: 300.19 g/mol
InChI Key: GRYSBDWQNBRNIC-UHFFFAOYSA-N
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Patent
US07411072B2

Procedure details

Dissolve (4-bromo-2-nitro-phenyl)-(2-morpholin-4-yl-ethyl)-amine (15.3 g, 46.4 mmol) in ethyl acetate (1 L) and add 5% Pt/C (sulfided) (382 mg). Place the slurry under 60 psi hydrogen gas at room temperature of 8 h. Filter and concentrate to give 23 g crude product as a dark red oil. Purify using a short plug of silica gel and 10% 2N NH3 in MeOH/dichloromethane to give 13.5 g of a brown oil. HPLC (ISO60-10M) t=1.46 (94%), MS (ES) 301 (M+1).
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
382 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][CH2:9][CH2:10][N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)=[C:4]([N+:17]([O-])=O)[CH:3]=1.[H][H]>C(OCC)(=O)C.[Pt]>[Br:1][C:2]1[CH:3]=[C:4]([NH2:17])[C:5]([NH:8][CH2:9][CH2:10][N:11]2[CH2:16][CH2:15][O:14][CH2:13][CH2:12]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)NCCN1CCOCC1)[N+](=O)[O-]
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
382 mg
Type
catalyst
Smiles
[Pt]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
of 8 h
Duration
8 h
FILTRATION
Type
FILTRATION
Details
Filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
to give 23 g crude product as a dark red oil
CUSTOM
Type
CUSTOM
Details
Purify

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=CC1)NCCN1CCOCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 13.5 g
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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